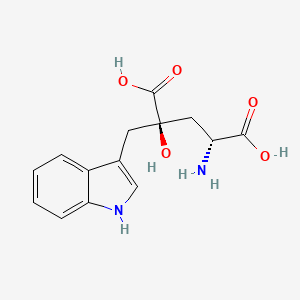
(2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid
Overview
Description
(2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by the presence of a glutamic acid backbone, a hydroxy group, and an indole moiety. The (4R) configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the hydroxy and indole groups. The stereochemistry is controlled through chiral catalysts or starting materials. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize automated synthesis equipment and optimized reaction conditions to produce large quantities. The process may include purification steps such as crystallization, distillation, or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The indole moiety can be reduced to form different derivatives.
Substitution: Functional groups on the glutamic acid backbone can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pH, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the indole moiety can produce different indoline derivatives.
Scientific Research Applications
(2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The hydroxy and indole groups play crucial roles in these interactions, contributing to the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid
- D-Glutamic acid
- 4-Hydroxyglutamic acid
- Indole-3-acetic acid
Uniqueness
(2R,4R)-2-((1H-Indol-3-yl)methyl)-4-amino-2-hydroxypentanedioic acid is unique due to its specific stereochemistry and the presence of both hydroxy and indole groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
400769-81-5 |
|---|---|
Molecular Formula |
C14H16N2O5 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
(2R,4R)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14-/m1/s1 |
InChI Key |
RMLYXMMBIZLGAQ-QMTHXVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@](C[C@H](C(=O)O)N)(C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














